N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a trifluoropropane sulfonamide moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
For example, some substituted benzofurans have dramatic anticancer activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biological pathways related to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have a similar effect, leading to inhibition of cell growth and potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Attachment of Methoxyethyl Group: The methoxyethyl group can be introduced via etherification reactions.
Introduction of Trifluoropropane Sulfonamide Moiety: This step often involves the reaction of a sulfonamide precursor with a trifluoropropane derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis for faster reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide moiety.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution of the methoxyethyl group can produce various ether derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have similar structures and biological activities.
Trifluoropropane Sulfonamides: Other trifluoropropane sulfonamides may share similar chemical properties but differ in their biological activities.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide is unique due to its combination of a benzofuran ring, a methoxyethyl group, and a trifluoropropane sulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c1-21-13(9-18-23(19,20)7-6-14(15,16)17)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,13,18H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZNOPNVLAYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CCC(F)(F)F)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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